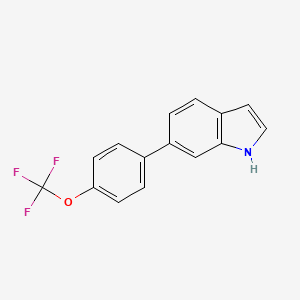

6-(4-(Trifluoromethoxy)phenyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

481630-21-1 |

|---|---|

Molecular Formula |

C15H10F3NO |

Molecular Weight |

277.24 g/mol |

IUPAC Name |

6-[4-(trifluoromethoxy)phenyl]-1H-indole |

InChI |

InChI=1S/C15H10F3NO/c16-15(17,18)20-13-5-3-10(4-6-13)12-2-1-11-7-8-19-14(11)9-12/h1-9,19H |

InChI Key |

JLBOOTSWGVUCGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 4 Trifluoromethoxy Phenyl 1h Indole Derivatives

Positional Scanning of Substituents on the Indole (B1671886) Nucleus

Systematic modification of the indole core is a fundamental strategy to explore and optimize the biological activity of 6-(4-(trifluoromethoxy)phenyl)-1H-indole derivatives. The following sections detail the impact of substitutions at various positions of the indole ring.

Impact of Substitutions at the Indole Nitrogen (N-1) on Activity

The nitrogen atom of the indole ring (N-1) presents a key handle for chemical modification, and substitutions at this position can significantly modulate a compound's physicochemical properties and biological activity. Studies on various indole scaffolds have demonstrated that N-1 alkylation or arylation can influence factors such as lipophilicity, metabolic stability, and interaction with biological targets.

For instance, in a series of N-phenylindole derivatives developed as inhibitors of the enzyme Pks13 in Mycobacterium tuberculosis, the introduction of a phenyl group at the N-1 position was found to be favorable for activity. nih.gov Further exploration of this N-phenyl ring revealed that hydrophobic groups at the para-position led to a significant improvement in antitubercular activity. nih.gov While this study was not on the exact this compound scaffold, it provides valuable insights into the potential impact of N-1 aromatic substitution.

| Compound | N-1 Substituent | Biological Activity (MIC, µg/mL) |

| Parent (N-H) | H | 32 |

| N-Methyl | CH₃ | >64 |

| N-Isopropyl | CH(CH₃)₂ | >64 |

| N-Phenyl | C₆H₅ | 2 |

Data extrapolated from SAR studies on a related N-phenylindole scaffold. nih.gov

The data suggests that bulky aromatic substituents at the N-1 position can be more beneficial for activity than small alkyl groups or an unsubstituted N-H. This could be attributed to favorable hydrophobic interactions within the target's binding pocket.

Effects of Modifications at C-2, C-3, C-4, C-5, and C-7 Positions of the Indole

Modifications at the carbon atoms of the indole ring are crucial for fine-tuning the biological activity profile.

C-2 and C-3 Positions: The C-2 and C-3 positions of the indole are highly reactive and amenable to a variety of chemical transformations. In the context of 2-aryl-1H-indoles, which share structural similarities with the 6-aryl-indole scaffold, substitutions on the indole ring have been shown to be critical. For example, in a study of 2-aryl-1H-indoles as NorA efflux pump inhibitors in Staphylococcus aureus, a 5-nitro substituent on the indole ring was found to be a promising feature for activity. nih.gov

C-4, C-5, and C-7 Positions: The benzene (B151609) portion of the indole ring (C-4, C-5, C-6, and C-7) offers further opportunities for SAR exploration. The introduction of substituents at these positions can influence the electronic distribution of the indole ring and provide additional interaction points with biological targets. Studies on the direct C-H arylation of indoles have highlighted the increasing accessibility of these positions for modification. researchgate.net

In research focused on indole-3-glyoxylamides as antiprion agents, it was demonstrated that introducing electron-withdrawing substituents at the C-6 position could enhance biological activity by up to an order of magnitude and improve metabolic stability. This finding is particularly relevant to the this compound scaffold, where the trifluoromethoxyphenyl group itself is attached at this position. Further modifications to the remaining positions on the benzene ring of the indole could offer synergistic effects.

| Position | Substituent Type | General Impact on Activity (in related scaffolds) |

| C-2 | Aryl | Often crucial for activity, with substitutions on the aryl ring modulating potency. nih.gov |

| C-3 | Various | Highly amenable to substitution, with diverse impacts depending on the target. nih.gov |

| C-4 | Electron-withdrawing/donating | Can influence activity, though often less explored than other positions. beilstein-journals.org |

| C-5 | Electron-withdrawing (e.g., NO₂) | Can significantly enhance activity in certain contexts. nih.gov |

| C-7 | Various | Modifications are synthetically challenging but can lead to improved properties. researchgate.net |

Exploration of the Trifluoromethoxyphenyl Moiety

Steric and Electronic Effects of the Trifluoromethoxy Group on Activity

The trifluoromethoxy (OCF₃) group is often considered a "super-halogen" due to its unique combination of properties. nih.gov It is highly lipophilic, with a Hansch hydrophobicity parameter (π) of +1.04, which is greater than that of a trifluoromethyl (CF₃) group (+0.88) and halogens like chlorine (+0.71). nih.gov This high lipophilicity can enhance membrane permeability and improve oral bioavailability.

Electronically, the OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.com This property can influence the pKa of nearby functional groups and alter the electronic nature of the aromatic ring, which can be critical for binding to target proteins. Furthermore, the trifluoromethoxy group is metabolically more stable than a methoxy (B1213986) group, being less susceptible to O-demethylation, a common metabolic pathway. mdpi.com This increased metabolic stability can lead to a longer half-life in vivo.

Systematic Modifications within the Phenyl Ring (e.g., ortho, meta, para substitutions)

Furthermore, introducing additional substituents on the phenyl ring can further probe the SAR. The directing effects of these substituents in electrophilic aromatic substitution reactions are well-understood. For instance, electron-donating groups are typically ortho, para-directing, while electron-withdrawing groups are meta-directing. While the biological context is more complex than simple chemical reactivity, these principles can guide the design of new analogs.

In a study of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, the position of a fluorine substituent on the N-phenyl ring significantly impacted anticancer activity. This highlights the importance of systematic positional scanning of substituents on aromatic rings in SAR studies.

| Substitution Pattern | Potential Impact on Activity |

| ortho-substitution | May introduce steric hindrance, potentially altering the preferred conformation and reducing activity, or could lead to new, favorable interactions. |

| meta-substitution | Alters the electronic distribution and overall shape of the molecule, which could lead to either an increase or decrease in activity depending on the target's binding site topology. |

| para-substitution | Often provides a more linear and extended conformation, which can be optimal for binding to certain targets. |

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. For biaryl systems like this compound, the torsional angle between the indole and phenyl rings is a key conformational parameter.

Molecular modeling and conformational analysis techniques, such as molecular mechanics and quantum chemical calculations, can be employed to predict the low-energy conformations of these derivatives. nih.gov Experimental methods like X-ray crystallography and NMR spectroscopy can provide definitive information about the solid-state and solution-phase conformations, respectively.

The preferred conformation can be influenced by the steric and electronic nature of substituents on both the indole and phenyl rings. For example, bulky substituents at the positions flanking the biaryl linkage can restrict rotation and favor a particular conformation. The correlation of these conformational preferences with biological activity can provide valuable insights for the design of more potent and selective analogs. In a study of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines, a combination of molecular mechanics, X-ray analysis, and NMR spectroscopy was used to determine the preferred conformations and correlate them with their activity as D1 dopamine (B1211576) receptor ligands. nih.gov

A deeper understanding of the conformational landscape of this compound derivatives and how it is influenced by substitution is essential for rational drug design. By integrating SAR data with conformational analysis, it is possible to build a comprehensive picture of the molecular features required for optimal biological activity.

Identification of Pharmacophoric Features Essential for Potency and Selectivity

The structure-activity relationship (SAR) of this compound and its derivatives reveals critical pharmacophoric features that are essential for their biological activity, potency, and selectivity. Analysis of the core indole scaffold, the nature and position of substituents on the phenyl ring, and the indole nitrogen has provided insights into the molecular properties that govern their interactions with biological targets.

The 6-aryl-1H-indole scaffold is a privileged structure in medicinal chemistry, and modifications at various positions have been explored to optimize pharmacological profiles. For derivatives of this compound, the key pharmacophoric elements can be dissected into three main regions: the indole core, the C-6 phenyl ring, and the substituents on the indole nitrogen.

The Indole Core: The indole nucleus itself is a crucial pharmacophoric feature, often involved in hydrogen bonding and hydrophobic interactions with protein targets. chula.ac.th The NH group of the indole ring can act as a hydrogen bond donor, a feature that is often critical for anchoring the ligand in the binding pocket of a receptor or enzyme.

The C-6 Phenyl Substituent: The substitution at the 6-position of the indole ring with a phenyl group is a key determinant of activity. The nature of the substituent on this phenyl ring plays a significant role in modulating potency and selectivity. In the case of this compound, the trifluoromethoxy group at the para-position of the phenyl ring is of particular importance.

The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing group that can significantly influence the electronic properties and metabolic stability of the molecule. Its presence can enhance binding affinity through favorable interactions with the target protein and can also improve pharmacokinetic properties by blocking metabolically labile positions. semanticscholar.orgresearchgate.net Studies on related trifluoromethyl-indole analogs have highlighted the positive impact of such fluorine-containing groups on biological activity. chula.ac.th

Substituents on the Indole Nitrogen (N-1): Alkylation or arylation at the N-1 position of the indole ring can also have a profound impact on the biological activity. In many series of indole-based compounds, substitution at this position is crucial for achieving high potency. The size and nature of the substituent can influence the orientation of the molecule in the binding pocket and can introduce additional points of interaction.

The following data table illustrates the general structure-activity relationships for 6-aryl-1H-indole derivatives based on the nature of the substituent on the phenyl ring.

| Compound | R (Substitution on Phenyl Ring) | General Activity Trend |

| 1 | H | Moderate |

| 2 | 4-OCH3 (Electron-donating) | Variable, often moderate to low |

| 3 | 4-Cl (Electron-withdrawing) | Often enhanced |

| 4 | 4-CF3 (Strongly electron-withdrawing) | Generally potent |

| 5 | 4-OCF3 (Lipophilic, electron-withdrawing) | Potent with potentially improved metabolic stability |

This table represents generalized trends observed in SAR studies of related 6-aryl-indole series and is for illustrative purposes.

An unsubstituted indole NH group for potential hydrogen bonding.

A phenyl ring at the 6-position of the indole core.

A potent electron-withdrawing and lipophilic group, such as trifluoromethoxy, at the para-position of the C-6 phenyl ring to enhance potency and metabolic stability.

Potential for substitution at the N-1 position of the indole to further optimize binding and activity.

These features provide a clear direction for the rational design of new analogs with improved pharmacological properties.

Mechanism of Action Studies at the Molecular and Cellular Level for 6 4 Trifluoromethoxy Phenyl 1h Indole

Identification and Validation of Molecular Targets

The first crucial step in deciphering the mechanism of any bioactive compound is to identify its direct molecular binding partners.

Enzyme Kinetic Analysis of Inhibitory Effects

To determine if 6-(4-(trifluoromethoxy)phenyl)-1H-indole acts as an enzyme inhibitor, a series of kinetic assays would be required. These studies would involve incubating the compound with a panel of purified enzymes and measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. Key parameters such as the half-maximal inhibitory concentration (IC50), the Michaelis constant (Km), and the maximum velocity (Vmax) would be determined. This analysis would not only identify potential enzyme targets but also reveal the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Hypothetical Enzyme Kinetic Data for this compound

| Enzyme Target | IC50 (µM) | Inhibition Type |

| Enzyme A | Not Determined | Not Determined |

| Enzyme B | Not Determined | Not Determined |

| Enzyme C | Not Determined | Not Determined |

This table represents a template for data that would be generated from enzyme kinetic studies. Currently, no such data is available for the specified compound.

Receptor Binding Assays and Ligand-Target Specificity

Should the compound be suspected of interacting with cellular receptors, a battery of receptor binding assays would be employed. These assays, often utilizing radiolabeled or fluorescently tagged ligands, measure the ability of this compound to displace a known ligand from its receptor. The binding affinity (Kd) and specificity for various receptor subtypes would be critical data points in understanding its pharmacological profile.

Elucidation of Downstream Signaling Pathway Modulation

Once a primary molecular target is identified, the subsequent step is to understand how this interaction affects intracellular communication networks. This involves investigating the downstream signaling cascades that are activated or inhibited following the binding of this compound to its target. Techniques such as Western blotting, reporter gene assays, and phosphoproteomics would be utilized to map the changes in protein phosphorylation and gene expression that constitute the cellular response to the compound.

Investigation of Direct Interactions with Biological Macromolecules

Beyond specific enzyme or receptor interactions, it is also important to assess whether this compound directly interacts with other essential biological macromolecules. This could include intercalating with DNA, binding to structural proteins, or non-specifically interacting with other enzymes. Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy would provide insights into the thermodynamics and kinetics of any such direct binding events.

Cellular Permeation and Intracellular Localization Mechanisms

Understanding how a compound enters a cell and where it accumulates is vital to comprehending its mechanism of action. Studies using cell-based assays would be necessary to determine the cellular permeability of this compound. Confocal microscopy with a fluorescently labeled version of the compound could visualize its uptake and subcellular localization, revealing whether it targets specific organelles such as the mitochondria, nucleus, or endoplasmic reticulum.

Theoretical and Computational Chemistry Investigations of 6 4 Trifluoromethoxy Phenyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and geometry of molecules. These methods provide fundamental information about molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. researchgate.netfrontiersin.org The first step in a DFT study is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. This process yields precise information on bond lengths, bond angles, and dihedral angles.

For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations were used to determine its optimized structure. ajchem-a.comajchem-a.com A similar analysis for 6-(4-(Trifluoromethoxy)phenyl)-1H-indole would produce a comparable dataset, defining the spatial relationship between the indole (B1671886) and the trifluoromethoxyphenyl rings.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) based on DFT Calculations for a Representative Indole Structure. Note: This table is a template. Specific values for this compound are not available.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C-N (Indole) | ~1.38 Å |

| Bond Length | C=C (Indole) | ~1.37 - 1.45 Å |

| Bond Length | C-C (Inter-ring) | ~1.48 Å |

| Bond Length | C-O (Methoxy) | ~1.37 Å |

| Bond Length | C-F (Trifluoro) | ~1.34 Å |

| Bond Angle | C-N-C (Indole) | ~108° |

| Bond Angle | C-C-C (Phenyl) | ~120° |

| Dihedral Angle | Indole-Phenyl | Varies |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. malayajournal.org FMO analysis reveals the distribution of these orbitals across the molecule, identifying likely sites for nucleophilic and electrophilic attack. For instance, in a study of another imidazole derivative, the HOMO was localized over the imidazole and phenyl rings, while the LUMO was distributed on the imidazole and chloro-substituted phenyl ring. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Properties. Note: This table is a template. Specific values for this compound are not available.

| Parameter | Value (eV) | Implication |

| HOMO Energy | ~ -5.5 to -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.0 to -2.0 eV | Electron-accepting capability |

| HOMO-LUMO Energy Gap | ~ 3.5 to 4.5 eV | Chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) surface is a color-coded 3D map that illustrates the charge distribution within a molecule. tci-thaijo.org It is used to predict how a molecule will interact with other chemical species. Red-colored regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue-colored regions signify positive electrostatic potential, which is electron-poor and attractive to nucleophiles. Green areas represent neutral potential. ajchem-a.com

The MEP surface is invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for identifying potential binding sites for biological receptors. ajchem-a.com For this compound, an MEP analysis would likely show negative potential around the electronegative fluorine and oxygen atoms of the trifluoromethoxy group and the nitrogen atom of the indole ring, highlighting these as key sites for intermolecular interactions.

Molecular Docking and Dynamics Simulations

While quantum calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how a molecule interacts with a specific biological target, typically a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor (the protein) to form a stable complex. rjptonline.org The process involves placing the ligand into the protein's binding site in various conformations and scoring each pose based on its binding energy. A lower, more negative binding energy score typically indicates a more stable and favorable interaction. nih.gov

Studies on various indole derivatives have used docking to predict their binding affinity with targets like the JAK-3 protein and estrogen receptors. nih.govbiointerfaceresearch.com For example, a series of indole-based compounds showed binding affinities ranging from -8.8 to -9.7 kcal/mol against the JAK-3 protein. nih.gov A similar docking study of this compound against a relevant protein target would identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and predict its inhibitory potential.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Protein Target. Note: This table is a template. Specific values for this compound are not available.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Hypothetical Kinase A | -9.2 | LEU 83, VAL 91 | Hydrophobic |

| LYS 105 | Hydrogen Bond | ||

| PHE 180 | π-π Stacking | ||

| Hypothetical Receptor B | -8.5 | SER 210, THR 212 | Hydrogen Bond |

| ALA 250, ILE 252 | Hydrophobic |

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond scale. nih.gov Starting from the best-docked pose, an MD simulation calculates the movements of all atoms in the system, offering insights into the stability of the binding mode and any conformational changes in the protein or ligand upon binding. tandfonline.comnih.gov

Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to assess the stability of the complex. A stable RMSD for the ligand indicates it remains securely in the binding pocket. This technique can confirm if the initial docking pose is maintained and reveal how the flexibility of the protein's active site accommodates the ligand. nih.gov

Pharmacophore Modeling and Virtual Screening for Rational Drug Design

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trdovepress.com A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the crucial interaction points—such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups—required for optimal binding to a biological target. dergipark.org.tr These models are instrumental in understanding ligand-protein interactions and are widely employed in virtual screening to identify novel, structurally diverse compounds that are likely to be active. dergipark.org.trdovepress.com

For a molecule like this compound, a pharmacophore model can be developed through two primary approaches: ligand-based or structure-based. dergipark.org.trmdpi.com In a ligand-based approach, the model is derived from a set of known active molecules, aligning them to identify common chemical features. dergipark.org.tr Conversely, a structure-based approach is utilized when the three-dimensional structure of the target protein is known, allowing the model to be built by analyzing the key interaction points within the binding site. dovepress.combiruni.edu.tr

The key pharmacophoric features of this compound would likely include:

A Hydrogen Bond Donor (HBD): The N-H group of the indole ring.

Aromatic/Hydrophobic Features: The bicyclic indole core and the appended phenyl ring.

A Hydrophobic Feature: The trifluoromethoxy (-OCF3) group, which can also influence electronic properties.

Once a robust pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases. biruni.edu.trnih.gov This process filters extensive libraries, containing millions of compounds, to select only those molecules that match the defined pharmacophoric features. nih.govjetir.org The resulting hits represent a smaller, more manageable set of compounds with a higher probability of being active, which can then be prioritized for experimental testing. This rational approach significantly accelerates the discovery of new lead structures for drug development. nih.gov

| Pharmacophore Feature | Potential Contribution from this compound | General Importance in Indole Derivatives |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Indole N-H group | Crucial for anchoring to specific residues (e.g., glutamine, methionine) in the target's active site. science.gov |

| Aromatic Ring (AR) | Indole ring system, Phenyl ring | Participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues. researchgate.net |

| Hydrophobic Feature (HY) | Entire scaffold, particularly the trifluoromethoxy group | Important for fitting into hydrophobic pockets within the binding site. mdpi.comscience.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.comnih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds within a series are directly related to changes in their biological activities. These models are invaluable for predicting the activity of newly designed compounds, optimizing lead structures, and understanding the mechanisms of drug action. neliti.com

Developing a QSAR model for a class of compounds like derivatives of this compound involves several key steps. First, a dataset of structurally related indole analogues with experimentally determined biological activities (e.g., IC50 values) is compiled. neliti.com Next, a wide range of molecular descriptors—numerical values that characterize the chemical structure—are calculated for each molecule. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). benthamdirect.comresearchgate.net

Finally, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Artificial Neural Networks (ANN) are used to build a mathematical equation that links the most relevant descriptors to the biological activity. neliti.com The predictive power and robustness of the resulting QSAR model are rigorously assessed using statistical validation techniques, such as cross-validation (q²). nih.gov The insights gained from the model can guide the rational design of new indole derivatives with enhanced potency. For instance, a QSAR study on indole derivatives as anticancer agents might reveal that increased lipophilicity and specific electronic substitutions on the phenyl ring are correlated with higher activity. nih.gov

| Indole Series/Target | Statistical Method | Key Descriptors | Statistical Parameters | Reference |

|---|---|---|---|---|

| Indolinone Derivatives (PDK1 Inhibitors) | CoMFA/CoMSIA (3D-QSAR) | Steric, Electrostatic, Hydrophobic fields | q² = 0.824, r² = 0.991 (CoMSIA) | acs.org |

| 3-Amidinobenzyl-1H-indole-2-carboxamides (Factor Xa Inhibitors) | CoMFA/CoMSIA (3D-QSAR) | Steric, Electrostatic, Hydrophobic fields | High predictive power reported | nih.gov |

| Indole Derivatives (Anti-proliferative) | MLR, MNLR, ANN | Electronic and Topological descriptors | R = 0.99 (ANN) | neliti.com |

| 2-Phenylindoles (Anticancer) | Ridge Regression | Topological indices, Atom pairs | High-quality models reported | benthamdirect.com |

Future Research Directions and Translational Perspectives for 6 4 Trifluoromethoxy Phenyl 1h Indole

Rational Design and Synthesis of Next-Generation Analogues with Improved Specificity and Potency

The rational design of next-generation analogues of 6-(4-(Trifluoromethoxy)phenyl)-1H-indole is a critical step toward developing potent and selective drug candidates. This process involves leveraging computational modeling and established structure-activity relationships (SAR) to guide synthetic efforts.

Future work should focus on systematic modifications of the core structure. For instance, the indole (B1671886) nitrogen can be substituted with various groups to explore potential new interactions with biological targets. Similarly, introducing substituents at other positions on the indole ring could enhance potency and modulate physicochemical properties. researchgate.net Studies on related indole structures have shown that modifications at the 6-position can improve microsomal stability, a key factor in drug metabolism. researchgate.net

A structure-guided approach, informed by X-ray crystallography of target-ligand complexes, will be instrumental. nih.gov For example, in the development of N-phenylindole derivatives as inhibitors of Pks13 in Mycobacterium tuberculosis, crystallographic studies revealed that certain substitutions could either form crucial hydrogen bonds or lead to their loss, significantly impacting activity. nih.gov Applying similar principles, researchers can design analogues of this compound that optimize interactions within a target's binding pocket.

The synthesis of these rationally designed analogues will employ modern organic chemistry techniques. Building on established methods like the Nenitzescu, Fischer, or Leimgruber-Batcho indole syntheses, new protocols can be developed for greater efficiency and diversity. nih.govtsijournals.comresearchgate.net For example, recent studies have demonstrated the synthesis of trifluoromethoxyphenyl indole-5-carboxamide analogues as potent inhibitors of BCR-ABL1 kinase, with some compounds showing significant anticancer activity. thesciencein.org This highlights the potential of modifying the indole core to achieve high potency.

Table 1: Anticancer Activity of Analogue Scaffolds

| Compound Analogue | Target Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Trifluoromethoxyphenyl indole-5-carboxamide 4c | MCF7 (Breast Cancer) | 1.4 |

| Trifluoromethoxyphenyl indole-5-carboxamide 4e | MV411 (Leukemia) | 1.7 |

| Trifluoromethoxyphenyl indole-5-carboxamide 4m | K562 (Leukemia) | 1.1 |

Data derived from studies on analogous compound series. thesciencein.org

Exploration of Novel Biological Targets and Therapeutic Applications

While the precise biological targets of this compound are not yet fully elucidated, its structural motifs suggest several promising therapeutic avenues. The indole nucleus is a privileged structure found in compounds targeting a wide array of biological systems.

Future research should explore its potential as an inhibitor of kinases, which are crucial in cancer signaling pathways. Analogous trifluoromethoxyphenyl indole carboxamides have shown potent activity against BCR-ABL1 kinase, a key target in leukemia. thesciencein.org This suggests that the this compound scaffold could be a starting point for developing novel kinase inhibitors for various cancers.

Another promising area is immunotherapy, specifically targeting the PD-1/PD-L1 pathway. Small molecules that inhibit this interaction are of great interest in oncology. Novel compounds with indazole and benzimidazole (B57391) scaffolds have been designed as PD-1/PD-L1 inhibitors, indicating that related heterocyclic structures could possess similar activities. nih.gov

Furthermore, the potential for antimicrobial applications should be investigated. N-phenylindole derivatives have been identified as potent inhibitors of Pks13, an essential enzyme in Mycobacterium tuberculosis, with MIC values as low as 0.0625 µg/mL. nih.gov This opens the possibility of developing new treatments for tuberculosis based on this scaffold. Other potential targets include enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in cancer and neurodegenerative diseases. nih.gov

Development of Advanced Synthetic Methodologies for Scalable Production

Translating a promising compound from the laboratory to clinical use requires a robust, efficient, and scalable synthetic process. Current synthetic routes for substituted indoles, such as the Leimgruber-Batcho reaction, provide a solid foundation but may not be optimal for large-scale production. tsijournals.com

Future research must focus on developing advanced synthetic methodologies. This includes exploring continuous flow chemistry, which offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.net A recent study demonstrated a scalable synthesis of a related heterocyclic compound, 6-chloro-1H-pyrazolo[3,4-b]pyrazine, using a continuous flow formylation/hydrazine cyclization cascade. researchgate.net Similar strategies could be adapted for the large-scale production of this compound and its derivatives.

Biocatalysis represents another innovative approach. The use of enzymes, such as L-threonine aldolases, can facilitate novel chemical transformations with high stereoselectivity under mild conditions, potentially simplifying complex synthetic sequences and reducing environmental impact. acs.org The development of such methods could provide efficient access to enantiomerically pure building blocks for creating more complex and potent analogues. acs.org

The goal is to establish a manufacturing process that is not only cost-effective but also environmentally sustainable, minimizing the use of hazardous reagents and solvents.

Integration with High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling

To accelerate the discovery process, it is essential to integrate advanced screening and profiling technologies. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds against specific biological targets. ewadirect.com By developing HTS-compatible assays, libraries of analogues derived from this compound can be screened efficiently to identify initial hits. nih.gov

Miniaturized automation platforms can perform thousands of chemistry experiments in a single day using only microgram quantities of material, dramatically accelerating the identification of successful reaction conditions and the initial screening of compound libraries. scienceintheclassroom.org For instance, a 1536-well plate format can be used to test numerous catalyst and reagent combinations simultaneously. scienceintheclassroom.org

Beyond initial screening, "omics" technologies (genomics, proteomics, metabolomics) will be vital for comprehensive biological profiling. These technologies can help elucidate the mechanism of action of active compounds, identify potential off-target effects, and discover biomarkers for patient stratification. Gene screening using HTS can identify genes associated with a compound's activity, while proteomic approaches can pinpoint the specific proteins it interacts with. ewadirect.com This deep biological understanding is crucial for advancing a compound through preclinical and clinical development.

Table 2: High-Throughput Experimentation (HTE) Scales

| Parameter | Nanomole-Scale Screening | Preparative Scale-Up |

|---|---|---|

| Substrate per Reaction | 0.02 mg (50 nmol) | 25 mg - 1 g |

| Number of Experiments | >1500 per day | 1 |

| Analysis Method | Mass Spectrometry | UPLC, NMR |

Data reflects general capabilities of modern HTE platforms. scienceintheclassroom.org

Collaborative Research for Accelerated Discovery and Preclinical Advancement

The journey from a promising chemical scaffold to a clinically approved drug is long, complex, and requires a multidisciplinary approach. Accelerating the discovery and preclinical advancement of this compound and its analogues will depend on fostering collaborative research.

Partnerships between academic institutions, pharmaceutical companies, and specialized contract research organizations (CROs) are essential. Academic labs can drive early-stage discovery and mechanistic studies, while pharmaceutical partners can provide the resources and expertise needed for later-stage development, including medicinal chemistry optimization, toxicology studies, and clinical trial design.

Open innovation models, where data and findings are shared more freely within the research community, can also spur progress by preventing the duplication of efforts and allowing different research groups to build upon each other's work. Such collaborations can bring together experts in synthetic chemistry, pharmacology, computational biology, and clinical medicine to overcome the multifaceted challenges of drug development and translate basic scientific discoveries into tangible therapeutic benefits.

Q & A

Q. What are common synthetic routes for 6-(4-(Trifluoromethoxy)phenyl)-1H-indole?

Synthesis typically involves a multi-step process:

- Electrophilic substitution : Introduction of trifluoromethoxy and phenyl groups onto the indole backbone under controlled conditions (e.g., using SnCl₂·2H₂O as a reducing agent) .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the product, with yields optimized by controlling reaction temperature and stoichiometry .

- Key reagents : Dichloromethane, methanol, and triethylamine are common solvents, while sodium amide or palladium catalysts facilitate substitutions .

Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | SnCl₂·2H₂O, MeOH | Reduction of nitro intermediates |

| 2 | Column chromatography (hexanes/EtOAc) | Purification |

Q. Which spectroscopic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity and substituent positions (e.g., δ −58.5 ppm for trifluoromethoxy in ¹⁹F NMR) .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated vs. observed) .

- HPLC : Assesses purity (>99% in advanced studies) .

Q. What biological targets are associated with trifluoromethoxy-substituted indoles?

- Enzymes/Receptors : Interactions with cytochrome P450 isoforms, serotonin receptors, or kinase pathways due to the indole scaffold’s electron-rich aromatic system .

- Anticancer Activity : Trifluoromethoxy enhances lipophilicity, improving membrane permeability and target engagement (observed in analogues with similar substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.